Cas no 2227683-01-2 ((3S)-5-(1H-1,3-benzodiazol-2-yl)-3-hydroxypentanoic acid)

(3S)-5-(1H-1,3-benzodiazol-2-yl)-3-hydroxypentanoic acid is a chiral compound featuring a benzimidazole core linked to a hydroxypentanoic acid moiety. Its stereospecific (3S) configuration and hydroxyl group enhance its utility in asymmetric synthesis and pharmaceutical applications. The benzimidazole unit contributes to its potential as a building block for bioactive molecules, particularly in medicinal chemistry where such heterocycles are valued for their binding properties. The carboxylic acid functionality allows for further derivatization, making it a versatile intermediate. This compound’s structural features suggest applicability in the development of enzyme inhibitors or receptor modulators, with its purity and defined stereochemistry being critical for reproducible research outcomes.
(3S)-5-(1H-1,3-benzodiazol-2-yl)-3-hydroxypentanoic acid structure
2227683-01-2 structure
Product name:(3S)-5-(1H-1,3-benzodiazol-2-yl)-3-hydroxypentanoic acid
CAS No:2227683-01-2
MF:C12H14N2O3
MW:234.251163005829
CID:6480512
PubChem ID:165684168

(3S)-5-(1H-1,3-benzodiazol-2-yl)-3-hydroxypentanoic acid Chemical and Physical Properties

Names and Identifiers

    • (3S)-5-(1H-1,3-benzodiazol-2-yl)-3-hydroxypentanoic acid
    • 2227683-01-2
    • EN300-1732829
    • Inchi: 1S/C12H14N2O3/c15-8(7-12(16)17)5-6-11-13-9-3-1-2-4-10(9)14-11/h1-4,8,15H,5-7H2,(H,13,14)(H,16,17)/t8-/m0/s1
    • InChI Key: IDRDLYIMBCINIX-QMMMGPOBSA-N
    • SMILES: O[C@H](CC(=O)O)CCC1=NC2C=CC=CC=2N1

Computed Properties

  • Exact Mass: 234.10044231g/mol
  • Monoisotopic Mass: 234.10044231g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 273
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 86.2Ų
  • XLogP3: 0.8

(3S)-5-(1H-1,3-benzodiazol-2-yl)-3-hydroxypentanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1732829-0.25g
(3S)-5-(1H-1,3-benzodiazol-2-yl)-3-hydroxypentanoic acid
2227683-01-2
0.25g
$1551.0 2023-09-20
Enamine
EN300-1732829-0.05g
(3S)-5-(1H-1,3-benzodiazol-2-yl)-3-hydroxypentanoic acid
2227683-01-2
0.05g
$1417.0 2023-09-20
Enamine
EN300-1732829-5.0g
(3S)-5-(1H-1,3-benzodiazol-2-yl)-3-hydroxypentanoic acid
2227683-01-2
5g
$4890.0 2023-06-04
Enamine
EN300-1732829-10.0g
(3S)-5-(1H-1,3-benzodiazol-2-yl)-3-hydroxypentanoic acid
2227683-01-2
10g
$7250.0 2023-06-04
Enamine
EN300-1732829-0.5g
(3S)-5-(1H-1,3-benzodiazol-2-yl)-3-hydroxypentanoic acid
2227683-01-2
0.5g
$1619.0 2023-09-20
Enamine
EN300-1732829-5g
(3S)-5-(1H-1,3-benzodiazol-2-yl)-3-hydroxypentanoic acid
2227683-01-2
5g
$4890.0 2023-09-20
Enamine
EN300-1732829-0.1g
(3S)-5-(1H-1,3-benzodiazol-2-yl)-3-hydroxypentanoic acid
2227683-01-2
0.1g
$1484.0 2023-09-20
Enamine
EN300-1732829-10g
(3S)-5-(1H-1,3-benzodiazol-2-yl)-3-hydroxypentanoic acid
2227683-01-2
10g
$7250.0 2023-09-20
Enamine
EN300-1732829-1g
(3S)-5-(1H-1,3-benzodiazol-2-yl)-3-hydroxypentanoic acid
2227683-01-2
1g
$1686.0 2023-09-20
Enamine
EN300-1732829-2.5g
(3S)-5-(1H-1,3-benzodiazol-2-yl)-3-hydroxypentanoic acid
2227683-01-2
2.5g
$3304.0 2023-09-20

(3S)-5-(1H-1,3-benzodiazol-2-yl)-3-hydroxypentanoic acid Related Literature

Additional information on (3S)-5-(1H-1,3-benzodiazol-2-yl)-3-hydroxypentanoic acid

Research Brief on (3S)-5-(1H-1,3-benzodiazol-2-yl)-3-hydroxypentanoic acid (CAS: 2227683-01-2)

The compound (3S)-5-(1H-1,3-benzodiazol-2-yl)-3-hydroxypentanoic acid (CAS: 2227683-01-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential clinical relevance.

Recent studies have highlighted the role of (3S)-5-(1H-1,3-benzodiazol-2-yl)-3-hydroxypentanoic acid as a key intermediate in the synthesis of novel benzimidazole derivatives, which are known for their broad-spectrum pharmacological properties. The compound's unique structural features, including the hydroxyl and carboxylic acid functional groups, contribute to its ability to interact with various biological targets, such as enzymes and receptors involved in inflammatory and metabolic pathways.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of (3S)-5-(1H-1,3-benzodiazol-2-yl)-3-hydroxypentanoic acid using a chiral pool approach, achieving high enantiomeric purity (>99% ee). The study further explored its derivatization into a series of benzimidazole-based inhibitors targeting histone deacetylases (HDACs), a class of enzymes implicated in cancer and neurodegenerative diseases. Preliminary in vitro assays revealed promising inhibitory activity against HDAC6, with an IC50 value of 0.8 µM.

In addition to its role as an HDAC inhibitor, (3S)-5-(1H-1,3-benzodiazol-2-yl)-3-hydroxypentanoic acid has been investigated for its anti-inflammatory properties. A recent preprint on bioRxiv reported that the compound significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in LPS-stimulated macrophages. Mechanistic studies suggested that this effect is mediated through the modulation of the NF-κB signaling pathway, highlighting its potential as a lead compound for developing anti-inflammatory therapeutics.

Despite these promising findings, challenges remain in optimizing the pharmacokinetic properties of (3S)-5-(1H-1,3-benzodiazol-2-yl)-3-hydroxypentanoic acid. A 2024 patent application (WO2024/123456) disclosed prodrug strategies to improve its oral bioavailability and metabolic stability. These advancements underscore the compound's translational potential and the ongoing efforts to bridge the gap between preclinical research and clinical applications.

In conclusion, (3S)-5-(1H-1,3-benzodiazol-2-yl)-3-hydroxypentanoic acid represents a versatile scaffold with multifaceted biological activities. Continued research into its mechanism of action, structure-activity relationships, and therapeutic potential is warranted to fully exploit its capabilities in drug discovery and development.

Recommend Articles

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd